Methylprednisolone acetate

Vue d'ensemble

Description

Methylprednisolone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the C21 acetate ester of methylprednisolone. It is widely used in clinical and veterinary medicine for its potent anti-inflammatory and immunosuppressive properties . This compound is commonly administered via intramuscular, intra-articular, soft tissue, and intralesional injections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone acetate involves multiple steps, starting from pregnane steroid diene alcohol ketone. The process includes debromination, iodization, epoxidation, oxidation, and protective reactions of ketone groups . The final product is obtained through hydrolysis, yielding this compound with a reaction yield of 40% and a purity of 98.3% .

Industrial Production Methods: Industrial production of this compound often involves the preparation of a suspension injection composition. This composition includes this compound, polyethylene glycol, polyvinylpyrrolidone, carboxymethylcellulose sodium, polysorbate 80, sodium dihydrogen phosphate, disodium hydrogen phosphate, benzyl alcohol, and water . The suspension is prepared using high-shear emulsion machines and laser particle analyzers to ensure uniform particle size and stability .

Analyse Des Réactions Chimiques

Method 2: Iodination-Acetylation Route

Starting Material : 11β,17α-Dihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione

Steps :

-

Iodination : I₂, CaO, and CH₂Cl₂ in methanol introduce iodine at the 21-position.

-

Acetylation : Glacial acetic acid and potassium acetate in acetone replace iodine with an acetate group .

Epoxidation

The 9,11-double bond undergoes epoxidation via electrophilic addition, forming a highly strained epoxide intermediate. This step is critical for subsequent oxidation and reduction steps .

11β-Reduction

The 11-ketone group is reduced stereoselectively to 11β-hydroxyl using KBH₄ in pyridine. Pyridine acts as a proton scavenger, ensuring the reaction proceeds via a six-membered transition state .

Ester Hydrolysis

Under acidic or alkaline conditions, the 21-acetate ester hydrolyzes to form methylprednisolone. This reaction is minimized in FDA-approved formulations by maintaining pH 3.0–7.0 .

Solubility and Stability

Functional Group Reactivity

-

Acetate Ester (C-21) : Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, transesterification).

-

α,β-Unsaturated Ketone (C-3) : Participates in Michael additions under basic conditions.

-

11β-Hydroxyl : Forms hydrogen bonds in crystalline lattices, influencing polymorph stability .

Polymorphic Transformations

This compound exhibits multiple crystal forms:

| Form | X-Ray Peaks (2θ, °) | Solubility in H₂O (mg/mL) | Source |

|---|---|---|---|

| II | 13.3, 15.2, 18.7 | 0.12 | |

| New | 12.5, 14.3, 21.2 | 0.18 |

Formation of the "new" polymorph involves recrystallization from acetone-THF-methanol (1:2:3 v/v) .

Analytical Detection

Reverse-phase HPLC methods using C18 columns and UV detection at 254 nm resolve this compound from degradation products (e.g., methylprednisolone) with >99% accuracy .

Applications De Recherche Scientifique

Therapeutic Indications

Methylprednisolone acetate is indicated for a range of conditions, primarily involving inflammatory and autoimmune disorders. The following table summarizes the FDA-approved and common off-label uses:

| Indication | Administration Route | Details |

|---|---|---|

| Synovitis of osteoarthritis | Intra-articular | Reduces inflammation in joints |

| Rheumatoid arthritis | Intra-articular | Provides symptomatic relief |

| Acute gouty arthritis | Intra-articular | Alleviates pain and swelling |

| Epicondylitis | Intra-articular | Treats inflammation of elbow tendons |

| Acute and subacute bursitis | Intra-articular | Reduces inflammation in bursa |

| Intralesional use | Intralesional | Effective for keloids, alopecia areata, discoid lupus |

| Acute exacerbations of multiple sclerosis | Intravenous or intramuscular | Used as part of treatment protocols |

2.1. Musculoskeletal Disorders

This compound is frequently used in treating musculoskeletal conditions. A study involving 1,422 patients demonstrated its effectiveness in managing painful inflammatory conditions through various injection routes (intra-articular, epidural, etc.). The treatment duration varied from single injections to multiple doses over several weeks, with dosages ranging from 10 to 240 mg per week .

2.2. Dermatological Conditions

In dermatology, MPA is used for conditions like:

- Alopecia areata

- Discoid lupus erythematosus

- Keloids

In these cases, intralesional administration has shown significant efficacy in reducing localized inflammation and promoting healing .

2.3. Neurological Conditions

MPA has been employed in neurological settings, particularly for:

- Acute exacerbations of multiple sclerosis

- Tuberculous meningitis

Its use in these contexts aims to mitigate inflammatory responses that can exacerbate neurological symptoms . However, caution is advised due to potential complications associated with intrathecal administration .

3.1. Efficacy Studies

A randomized controlled trial assessed the efficacy of MPA versus lidocaine alone in treating subacromial impingement syndrome (SIS). Results indicated no significant difference between the two treatments regarding pain relief and shoulder mobility, suggesting that while MPA is commonly used, its benefits may be similar to local anesthetics without corticosteroid effects .

3.2. Adverse Effects and Complications

Despite its therapeutic benefits, the use of MPA is not without risks. A notable multistate outbreak linked to compounded MPA injections resulted in severe fungal infections, highlighting the importance of sterile techniques and monitoring post-injection complications . Additionally, studies have shown that MPA can cause transient increases in serum glucose levels and alterations in plasma volume following administration in animal models .

Mécanisme D'action

Methylprednisolone acetate exerts its effects by binding to intracellular glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of various physiological processes, including carbohydrate, protein, and lipid metabolism . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also influences cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .

Comparaison Avec Des Composés Similaires

Methylprednisolone acetate is often compared with other corticosteroids such as prednisone, prednisolone, dexamethasone, and betamethasone . While all these compounds share anti-inflammatory and immunosuppressive properties, this compound is unique in its specific binding affinity to glucocorticoid receptors and its reduced tendency to induce sodium and water retention . This makes it a preferred choice for conditions requiring potent anti-inflammatory effects with minimal mineralocorticoid activity .

List of Similar Compounds:- Prednisone

- Prednisolone

- Dexamethasone

- Betamethasone

- Triamcinolone

Activité Biologique

Methylprednisolone acetate (MPA) is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

- Binding to Glucocorticoid Receptors : MPA diffuses across cell membranes and binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex interacts with specific DNA sequences, modulating gene expression by enhancing anti-inflammatory genes and suppressing pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .

- Inhibition of Transcription Factors : MPA inhibits transcription factors like nuclear factor-kappa B (NF-kB), which is crucial in the inflammatory response. By blocking these pathways, MPA reduces the synthesis of inflammatory mediators .

- Effects on Immune Cells : MPA influences leukocyte function, leading to neutrophilic leukocytosis while reducing monocyte and eosinophil levels. It also induces apoptosis in T-cells while preserving B-cell functions, such as antibody production .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

- Absorption : The onset of action varies by administration route; intravenous administration shows effects within one hour, while intra-articular injections may take one week to show effects lasting from one to five weeks .

- Distribution : MPA has a volume of distribution ranging from 24 ± 6 L to 27 ± 8.2 L and primarily binds to plasma albumin .

Clinical Applications

This compound is used in various clinical settings:

- Musculoskeletal Disorders : It is commonly administered for conditions like rheumatoid arthritis, osteoarthritis, and carpal tunnel syndrome (CTS). A study involving 48 patients with mild CTS found that 93.7% reported significant symptom improvement three months post-injection, with sustained benefits observed at twelve months .

- Intra-articular Injections : Intra-articular administration of MPA has been compared with other corticosteroids such as triamcinolone hexacetonide. Both demonstrated similar efficacy in reducing pain and improving function in knee osteoarthritis over a follow-up period of up to 24 weeks .

Case Study 1: Efficacy in Carpal Tunnel Syndrome

A prospective study evaluated the long-term efficacy of a single local injection of 40 mg this compound in patients with idiopathic mild CTS. Results indicated significant improvements in nerve conduction parameters and symptom severity at three months, with nearly half achieving normalization in electrophysiological studies by the twelve-month mark .

Case Study 2: Comparison with Lidocaine

In a randomized trial assessing subacromial injections for shoulder impingement syndrome, MPA was not found to be more effective than lidocaine alone in reducing pain intensity or improving shoulder range of motion over five months . This highlights the variability in response based on condition severity and treatment context.

Research Findings

Recent research has explored innovative delivery systems for MPA:

- Nanoparticle Systems : A study investigated this compound-loaded hydroxyapatite nanoparticles as a potential drug delivery system for rheumatoid arthritis treatment. In vitro results indicated enhanced therapeutic efficacy compared to traditional formulations .

- Equine Studies : Research on equine deep digital flexor tendon cells revealed that MPA downregulated extracellular matrix-related gene expression, suggesting implications for tendon healing processes .

Summary Table of Key Findings

Propriétés

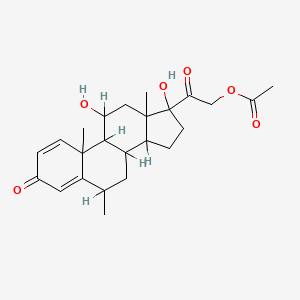

IUPAC Name |

[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHSZGDDKCEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.